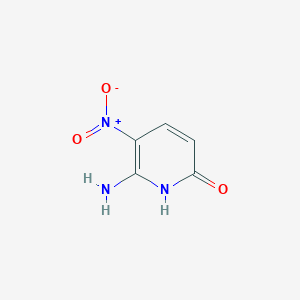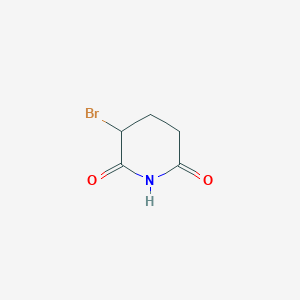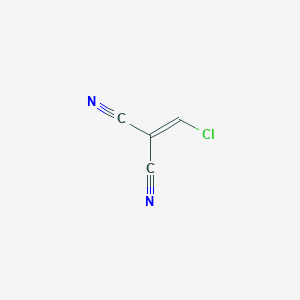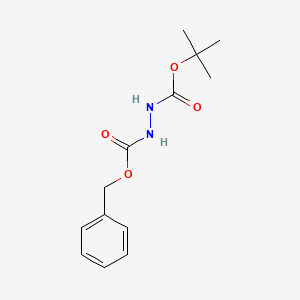
6-氨基-5-硝基吡啶-2-醇
描述
它主要以八字符号 DNA 中的核碱基而闻名,在八字符号 DNA 中,它与 5-氮杂-7-脱氮鸟嘌呤配对 。这种化合物以其独特的结构和特性而著称,使其成为各个科学领域关注的焦点。
科学研究应用
6-氨基-5-硝基吡啶-2-酮在科学研究中具有广泛的应用:
化学: 它用作合成复杂有机分子的构建块。
生物学: 该化合物是八字符号 DNA 研究中的关键组成部分,对合成生物学和遗传研究具有重要意义.
医学: 正在对其在药物开发中的潜在用途进行研究,尤其是在靶向特定基因序列方面.
工业: 它用于生产染料、颜料和其他工业化学品.
作用机制
6-氨基-5-硝基吡啶-2-酮的作用机制涉及其作为八字符号 DNA 中的核碱基的作用。 它通过氢键与 5-氮杂-7-脱氮鸟嘌呤配对,形成稳定的碱基对,这对八字符号 DNA 的结构完整性至关重要 .
类似化合物:
- 5-氨基-2-硝基吡啶
- 6-氨基-3-硝基吡啶
- 2-氨基-5-硝基吡啶
比较: 6-氨基-5-硝基吡啶-2-酮由于其在八字符号 DNA 中与 5-氮杂-7-脱氮鸟嘌呤的特定配对而独一无二,这在其他类似化合物中没有观察到。 这种独特的特性使其成为合成生物学和遗传研究中的一种宝贵工具 。
总之,6-氨基-5-硝基吡啶-2-酮由于其独特的特性和广泛的应用而成为一种备受关注的化合物
生化分析
Biochemical Properties
6-Amino-5-nitropyridin-2-OL plays a crucial role in biochemical reactions, particularly in the formation of triplex-forming oligonucleotides (TFOs). These TFOs can bind within the major groove of oligopurine-oligopyrimidine duplex sequences through the formation of specific base triplets, generating a triplex structure . The nucleobase 6-Amino-5-nitropyridin-2-OL acts as an uncharged mimic of protonated cytosine, enabling stable and selective triplex formation at neutral pH . This property makes it valuable for gene-targeting applications and the detection or functionalization of synthetic or genomic DNA.
Cellular Effects
6-Amino-5-nitropyridin-2-OL influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By enabling the formation of stable triplex structures, it can transiently control gene activity in cell culture and in vivo, as well as permanently alter gene expression through directed mutagenesis . This compound’s ability to form triplexes with oligopurine-oligopyrimidine sequences allows it to target specific genes, potentially leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of 6-Amino-5-nitropyridin-2-OL involves its interaction with DNA to form triplex structures. It binds within the major groove of oligopurine-oligopyrimidine duplex sequences, forming specific base triplets that stabilize the triplex structure . This interaction is facilitated by the compound’s ability to mimic protonated cytosine, allowing it to form stable triplexes at neutral pH. The formation of these triplex structures can inhibit or activate gene expression, depending on the target sequence and the context of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-5-nitropyridin-2-OL can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Amino-5-nitropyridin-2-OL can maintain its stability under specific conditions, allowing for prolonged interactions with target DNA sequences . Its degradation over time can lead to a decrease in its effectiveness, necessitating careful consideration of experimental conditions and storage.
Dosage Effects in Animal Models
The effects of 6-Amino-5-nitropyridin-2-OL vary with different dosages in animal models. At lower doses, it can effectively form triplex structures and modulate gene expression without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular viability and function . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
6-Amino-5-nitropyridin-2-OL is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its role in forming triplex structures with DNA suggests that it may influence metabolic flux and metabolite levels by modulating gene expression
Transport and Distribution
The transport and distribution of 6-Amino-5-nitropyridin-2-OL within cells and tissues are essential for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can influence its effectiveness in targeting specific genes and modulating cellular function.
Subcellular Localization
The subcellular localization of 6-Amino-5-nitropyridin-2-OL is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, where it can interact with DNA, is particularly important for its role in forming triplex structures and modulating gene expression.
准备方法
合成路线和反应条件: 6-氨基-5-硝基吡啶-2-酮的合成通常涉及 2-氨基-5-氯吡啶的硝化,然后进行水解。 反应条件通常包括使用硝酸和硫酸作为硝化剂,反应在受控温度下进行,以确保获得所需产物 。
工业生产方法: 6-氨基-5-硝基吡啶-2-酮的工业生产方法类似于实验室合成,但规模扩大以适应更大的产量。该过程涉及严格控制反应条件以维持产品纯度和收率。 在工业环境中,使用连续流动反应器和自动化系统是常见的,以提高效率和安全性 。
化学反应分析
反应类型: 6-氨基-5-硝基吡啶-2-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的硝基衍生物。
还原: 还原反应可以将硝基转化为氨基。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和催化氢化。
相似化合物的比较
- 5-Amino-2-nitropyridine
- 6-Amino-3-nitropyridine
- 2-Amino-5-nitropyridine
Comparison: 6-Amino-5-nitropyridin-2-one is unique due to its specific pairing with 5-aza-7-deazaguanine in hachimoji DNA, which is not observed in other similar compounds. This unique property makes it a valuable tool in synthetic biology and genetic research .
属性
IUPAC Name |
6-amino-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H3,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGLOZOVAGYLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457865 | |
| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211555-30-5 | |
| Record name | 6-Amino-5-nitro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211555-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-nitropyridin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-5-NITROPYRIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4VR2ETN9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)


![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)







